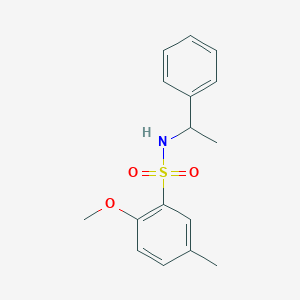
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide, also known as MMPEBS, is a chemical compound that has been widely studied for its potential use in scientific research. MMPEBS is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain ion channels, and the inhibition of certain enzymes and receptors in the body. 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is its versatility. 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a range of effects on different systems in the body, making it a valuable tool for researchers in a variety of fields. However, the synthesis of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a complex process that requires a high level of expertise and care, which can be a limitation for some researchers.
Future Directions
There are many potential future directions for research on 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide. One area of interest is the use of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide as a potential therapeutic agent for a variety of conditions, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide and its effects on different systems in the body. Overall, 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a valuable tool for researchers in a variety of fields, and its potential applications are vast and varied.
Synthesis Methods
The synthesis of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a complex process that involves multiple steps. The first step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with phenethylamine to produce an intermediate compound. This intermediate is then reacted with sodium methoxide to produce the final product, 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide. The synthesis of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a challenging process that requires a high level of expertise and care.
Scientific Research Applications
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been used in a wide range of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a range of effects on these systems, making it a valuable tool for researchers studying these areas.
properties
Product Name |
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-12-9-10-15(20-3)16(11-12)21(18,19)17-13(2)14-7-5-4-6-8-14/h4-11,13,17H,1-3H3 |
InChI Key |
AYNMYGOMPHVCBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)


![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)

